molecular formula C13H14ClNO2 B1678485 Pirprofen CAS No. 31793-07-4

Pirprofen

カタログ番号 B1678485
CAS番号: 31793-07-4
分子量: 251.71 g/mol
InChIキー: PIDSZXPFGCURGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of pirprofen, 2-[3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, was determined by single crystal diffraction analysis . More detailed information about the molecular structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Pirprofen has a molar mass of 251.71 g/mol . The specific physical and chemical properties of Pirprofen, such as its melting point, boiling point, and solubility, are not detailed in the retrieved sources.

科学的研究の応用

Anti-Inflammatory

Pirprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory activities similar to several other NSAIDs commonly used in the treatment of rheumatic conditions .

Analgesic

Pirprofen has been demonstrated to have analgesic properties. In patients with acute postsurgical, trauma, or cancer pain, single oral or intramuscular doses of pirprofen (200 to 400mg) provide equivalent analgesic activity to usual therapeutic doses of aspirin, diflunisal, ketoprofen, noramidopyrine, paracetamol, and pentazocine .

Antipyretic

In addition to its anti-inflammatory and analgesic properties, Pirprofen has been shown to possess antipyretic (fever-reducing) activities .

Treatment of Arthritic Conditions

Pirprofen has been used as an alternative to usual therapeutic dosages of aspirin, flurbiprofen, ibuprofen, indomethacin, ketoprofen, naproxen, piroxicam, and sulindac in the treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Treatment of Musculoskeletal Disorders and Non-Articular Rheumatism

Pirprofen has been used in the treatment of musculoskeletal disorders and non-articular rheumatism .

Treatment of Acute Pain States

Pirprofen may be considered along with other drugs of this type in the therapy of acute pain states .

Potential Treatment for Gout, Juvenile Rheumatoid Arthritis, and Dysmenorrhoea

More studies are required to evaluate its potential relative to other commonly used drugs in the treatment of gout, juvenile rheumatoid arthritis, and dysmenorrhoea .

Research Tool in Drug Design

The use of scientific and technological innovations as a research tool combining multidisciplinary knowledge in informatics, biotechnology, chemistry, and biology are essential for optimizing time and reducing costs in the drug design . As such, Pirprofen could potentially be used as a model compound in drug design research.

Safety and Hazards

Pirprofen is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Pirprofen was withdrawn from the market due to safety concerns . Therefore, its future directions are uncertain. More studies are required to evaluate its potential relative to other commonly used drugs in the treatment of gout, juvenile rheumatoid arthritis, and dysmenorrhoea .

作用機序

Target of Action

Pirprofen, also known as Rengasil, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to drugs such as ibuprofen, ketoprofen, and naproxen . The primary targets of Pirprofen are the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, mediators of pain and fever .

Mode of Action

Pirprofen works by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This inhibition helps to decrease inflammation, pain, and fever. Unlike aspirin, whose effect is irreversible, Pirprofen’s inhibition of prostaglandin synthetase is reversible .

Biochemical Pathways

The inhibition of cyclooxygenase enzymes by Pirprofen affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation, pain, and fever. Pirprofen also inhibits the secondary phase of platelet aggregation induced by collagen and arachidonic acid in vitro .

Pharmacokinetics

The pharmacokinetics of Pirprofen best fit a two-compartment model. The total apparent volume of distribution is 8 to 12L, and that of the central compartment is 5L, where the drug is extensively bound (> 99.5%) to plasma proteins .

Result of Action

The result of Pirprofen’s action is a reduction in inflammation, pain, and fever, making it effective in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It also provides equivalent analgesic activity to usual therapeutic doses of aspirin, diflunisal, ketoprofen, noramidopyrine, paracetamol, and pentazocine .

特性

IUPAC Name

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDSZXPFGCURGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023489
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirprofen

CAS RN

31793-07-4
Record name Pirprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31793-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13722
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirprofen
Reactant of Route 2
Pirprofen
Reactant of Route 3
Pirprofen
Reactant of Route 4
Pirprofen
Reactant of Route 5
Pirprofen
Reactant of Route 6
Pirprofen

Q & A

Q1: What is the primary mechanism of action of pirprofen?

A1: Pirprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX) [, ].

Q2: What are the downstream effects of COX inhibition by pirprofen?

A2: COX inhibition by pirprofen reduces the production of prostaglandins [, , ]. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, pirprofen exhibits its anti-inflammatory, analgesic, and antipyretic effects.

Q3: Does pirprofen affect other pathways besides COX inhibition?

A3: Research suggests that pirprofen may also influence polymorphonuclear leukocyte functions, including chemotaxis and chemiluminescence, potentially contributing to its anti-inflammatory activity []. Additionally, it has been shown to inhibit mitochondrial beta-oxidation of fatty acids in mice, which may explain the microvesicular steatosis observed in some individuals [].

Q4: What is the molecular formula and weight of pirprofen?

A4: The molecular formula of pirprofen is C15H15ClO2, and its molecular weight is 276.73 g/mol.

Q5: Is there any spectroscopic data available for pirprofen?

A5: While specific spectroscopic data is not provided in the provided abstracts, techniques like gas-liquid chromatography (GLC) have been employed to identify and quantify pirprofen and its metabolites in biological samples [, , ].

Q6: How is pirprofen absorbed and distributed in the body?

A6: Studies indicate that pirprofen is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, achieving peak plasma concentrations within 1 to 2 hours [].

Q7: How is pirprofen metabolized and excreted?

A7: Pirprofen is primarily metabolized in the liver and excreted mainly through the kidneys. The metabolic pathways involve oxidation, glucuronidation, and taurine conjugation, resulting in several metabolites identified in urine [].

Q8: Does the presence of other drugs like aspirin affect pirprofen's disposition?

A8: Yes, aspirin has been shown to influence pirprofen's pharmacokinetics in rats. Aspirin administration increases the biliary excretion of pirprofen [].

Q9: What conditions has pirprofen been investigated for in clinical trials?

A9: Pirprofen has been investigated for its efficacy in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, , , , ], ankylosing spondylitis [, ], soft tissue rheumatism [], postoperative pain [, ], dysmenorrhea [], and migraine [, ].

Q10: How does the efficacy of pirprofen compare to other NSAIDs like aspirin, ketoprofen, and naproxen?

A10: Clinical trials have shown that pirprofen exhibits comparable efficacy to aspirin in managing rheumatoid arthritis [, , , ]. Similarly, its effectiveness in treating osteoarthritis and ankylosing spondylitis is comparable to ketoprofen and naproxen [, , , , , ].

Q11: Is pirprofen effective in managing pain, particularly postoperative pain?

A11: Yes, studies have demonstrated the analgesic properties of pirprofen in managing postoperative pain. It provides significant pain relief following orthopedic surgery and is considered a well-tolerated option for postoperative pain management [, ].

Q12: Does pirprofen interact with other medications?

A12: While pirprofen generally exhibits a good safety profile, it's essential to be aware of potential drug interactions. Studies have shown that, unlike indomethacin, pirprofen does not significantly affect the antihypertensive effects of oxprenolol or the natriuretic effects of furosemide []. It also does not appear to alter the protein binding of warfarin or tolbutamide [].

Q13: What is the safety profile of pirprofen?

A13: Pirprofen is generally well-tolerated, with most side effects being mild and transient. The most commonly reported side effects are gastrointestinal disturbances [, , , , , , , , ].

Q14: Are there any long-term safety concerns associated with pirprofen use?

A14: While long-term studies are limited, one study reported good tolerability of pirprofen over an average treatment duration of 32 weeks, with a high level of patient compliance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。